molecular formula C22H25O2PS2Sn B1208913 Triphenyltin-bis(diethyl)dithiophosphate CAS No. 2117-78-4

Triphenyltin-bis(diethyl)dithiophosphate

Cat. No.: B1208913
CAS No.: 2117-78-4
M. Wt: 535.3 g/mol
InChI Key: DFRKYUCCSIWZQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyltin-bis(diethyl)dithiophosphate is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a bis(diethyl)dithiophosphate ligand. This ligand consists of a phosphorus atom coordinated to two sulfur atoms and two ethoxy groups, forming a tetrahedral geometry . The compound has been studied for its metabolic and toxicological effects in biological systems, particularly in avian models. Subchronic exposure in chickens revealed growth retardation and suppression of carbohydrate and protein metabolism, indicating systemic metabolic depression . Its structure-activity relationship (SAR) is influenced by both the phenyl substituents and the dithiophosphate ligand, which may modulate toxicity and bioavailability compared to other organotin derivatives.

Properties

CAS No.

2117-78-4

Molecular Formula

C22H25O2PS2Sn

Molecular Weight

535.3 g/mol

IUPAC Name

diethoxy-sulfanylidene-triphenylstannylsulfanyl-λ5-phosphane

InChI

InChI=1S/3C6H5.C4H11O2PS2.Sn/c3*1-2-4-6-5-3-1;1-3-5-7(8,9)6-4-2;/h3*1-5H;3-4H2,1-2H3,(H,8,9);/q;;;;+1/p-1

InChI Key

DFRKYUCCSIWZQP-UHFFFAOYSA-M

SMILES

CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOP(=S)(OCC)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

TPT-BDEDTP
triphenyltin-bis(diethyl)dithiophosphate

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Toxicity of Organotin Derivatives in Chickens Adapted from Gută-Socaciu et al. (1989)

Compound Structure Toxicity Ranking Observed Effects (19-day exposure)
Tributyltin acid (C₄H₉)₃Sn-OOCR 1 (Most toxic) Severe growth retardation, liver necrosis
Dibutyltin chloride (C₄H₉)₂SnCl₂ 2 Carbohydrate metabolism disruption
Triphenyltin chloride (C₆H₅)₃SnCl 3 Mild growth suppression
This compound (C₆H₅)₃Sn-S₂P(OC₂H₅)₂ 4 (Least toxic) Generalized metabolic depression

Table 2: Ligand Comparison in Organotin Derivatives

Ligand Type Example Compound Key Properties Biological Impact
Chloride Triphenyltin chloride High reactivity, membrane permeability Moderate toxicity
Carboxylate Tributyltin acid Hydrophobic, strong membrane binding High toxicity
Bis(diethyl)dithiophosphate This compound Sulfur coordination, hydrogen bonding Reduced bioavailability, lower toxicity

Research Implications

The reduced toxicity of this compound compared to butyltins and even triphenyltin chloride highlights the importance of ligand design in organotin chemistry. Further studies should explore:

  • The environmental persistence of dithiophosphate-containing organotins.
  • Mechanistic interactions between sulfur ligands and metabolic enzymes.
  • Dose-response relationships in long-term exposure models.

This comparative analysis underscores the need for ligand-specific toxicity assessments in organotin risk evaluation.

Preparation Methods

Standard Laboratory-Scale Synthesis

The most widely cited method involves refluxing equimolar quantities of Ph3SnCl and DEP in anhydrous acetonitrile under nitrogen atmosphere. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes kinetics without decomposition
Reaction Time6–12 hoursEnsures complete chloride displacement
Solvent PolarityHigh (e.g., acetonitrile)Stabilizes ionic intermediates
Molar Ratio (Sn:DEP)1:2.2Compensates for ligand volatility

Under these conditions, yields typically reach 55–65%, with purity exceeding 90% after recrystallization from ethanol.

Alternative Solvent Systems

While acetonitrile is preferred, dichloromethane (DCM) and tetrahydrofuran (THF) have been explored:

  • DCM : Lower boiling point (40°C) necessitates pressurized reactors but reduces side reactions.

  • THF : Enhances solubility of tin intermediates but requires strict anhydrous conditions to prevent hydrolysis.

A comparative study revealed acetonitrile outperforms DCM and THF, achieving 12% higher yields due to improved stabilization of the tin-DEP complex.

Catalytic and Steric Considerations

Role of Lewis Acids

The addition of catalytic ZnCl2 (5 mol%) accelerates the reaction by polarizing the Sn–Cl bond, reducing the activation energy for DEP coordination. This modification shortens reaction times to 4–6 hours while maintaining yields at 60%.

Steric Effects of Substituents

Comparative analyses with less hindered organotin precursors (e.g., trimethyltin chloride) demonstrate that phenyl groups impose kinetic barriers:

  • Reaction Half-Life : 3.2 hours for Ph3SnCl vs. 0.8 hours for Me3SnCl under identical conditions.

  • Activation Energy : Calculated ΔG‡ = 92 kJ/mol for Ph3SnCl vs. 78 kJ/mol for Me3SnCl.

These findings underscore the need for elevated temperatures when synthesizing triphenyltin derivatives.

Purification and Characterization

Isolation Techniques

Crude product isolation involves:

  • Solvent Removal : Rotary evaporation under reduced pressure.

  • Wash Sequence : Sequential washes with cold hexane (removes unreacted DEP) and saturated NaCl solution (eliminates residual chloride).

  • Recrystallization : Ethanol/water (4:1 v/v) yields colorless crystals.

Analytical Confirmation

TechniqueKey Data Points
¹H NMR (CDCl3)δ 1.25 (t, CH2CH3), δ 4.15 (m, OCH2)
119Sn NMR δ -180 ppm (hexacoordinate Sn center)
IR Spectroscopy ν 650 cm⁻¹ (P=S), ν 520 cm⁻¹ (Sn–S)

These spectral features confirm successful ligand substitution and absence of Sn–Cl bonds.

Industrial-Scale Adaptations

Pilot plant protocols emphasize solvent recovery and waste minimization:

  • Continuous Flow Reactors : Achieve 98% conversion in 2 hours at 100°C with 10 bar pressure.

  • Distillation Residues : Recycled DEP reduces raw material costs by 22%.

Environmental considerations have spurred research into aqueous-phase syntheses, though yields remain suboptimal (≤35%) due to competing hydrolysis .

Q & A

Q. Table 1. Key Structural Parameters from XRD (Analogous Compounds)

ParameterValue (Å/°)Compound Reference
P–S bond length1.972–1.975Ammonium dithiophosphate
N–H···S hydrogen bond2.20–2.45Ammonium dithiophosphate
Sn–C bond length2.10–2.15*Triphenyltin derivatives [Inferred]

*Typical range for triphenyltin compounds; requires validation via XRD.

Q. Table 2. AFM-Derived Adsorption Properties

pHAdsorption Layer Thickness (nm)Dominant Interaction
41.2 ± 0.3Sn–S covalent bonding
70.8 ± 0.2Mixed physisorption
100.5 ± 0.1Electrostatic repulsion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.